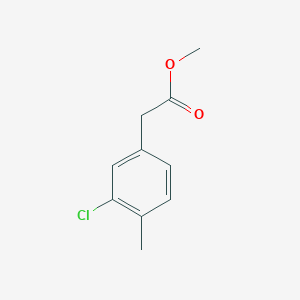
3-(Oxolan-3-ylamino)quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxolan-3-ylamino)quinolin-6-ol is a heterocyclic compound that features a quinoline core structure with an oxolane ring attached via an amino group at the 3-position and a hydroxyl group at the 6-position. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-3-ylamino)quinolin-6-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via nucleophilic substitution reactions. For example, 3-chloroquinolin-6-ol can be reacted with oxolane-3-amine under basic conditions to form the desired product.
Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
3-(Oxolan-3-ylamino)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
3-(Oxolan-3-ylamino)quinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-(Oxolan-3-ylamino)quinolin-6-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar core structure but lacking the oxolane ring and hydroxyl group.
Quinolone: A related compound with a carbonyl group at the 4-position.
Oxolane-quinoline derivatives: Compounds with variations in the position and type of substituents on the quinoline core.
Uniqueness
3-(Oxolan-3-ylamino)quinolin-6-ol is unique due to the presence of both the oxolane ring and the hydroxyl group, which confer distinct chemical and biological properties compared to other quinoline derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
3-(oxolan-3-ylamino)quinolin-6-ol |
InChI |
InChI=1S/C13H14N2O2/c16-12-1-2-13-9(6-12)5-11(7-14-13)15-10-3-4-17-8-10/h1-2,5-7,10,15-16H,3-4,8H2 |
InChIキー |
ZOEDWXLMYPPWDX-UHFFFAOYSA-N |
正規SMILES |
C1COCC1NC2=CN=C3C=CC(=CC3=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


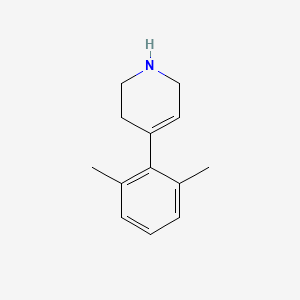

![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
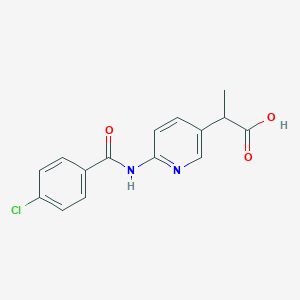
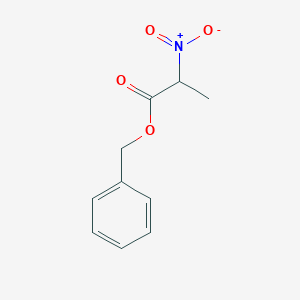
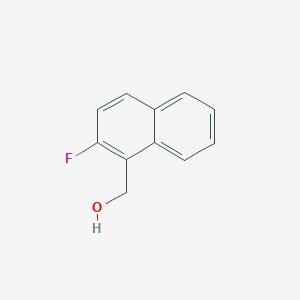
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
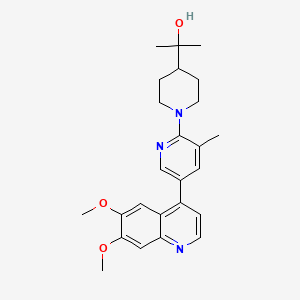
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)

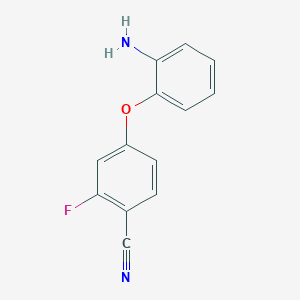
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
